2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine
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Overview
Description
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine is a hybrid compound that combines the structural features of pyrimidine and triazole. These types of compounds are of significant interest due to their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine typically involves the cycloaddition of azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide is prepared from the corresponding amine by diazotization followed by azidation. The alkyne is usually synthesized via Sonogashira coupling.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactors where the reaction conditions (temperature, pressure, and catalyst concentration) are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the pyrimidine moiety.
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazole: Contains both triazole and oxadiazole rings.
Uniqueness
2-Phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)pyrimidine is unique due to its hybrid structure, combining the properties of both pyrimidine and triazole rings. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
88236-27-5 |
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Molecular Formula |
C18H13N5 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-phenyl-4-(5-phenyltriazol-1-yl)pyrimidine |
InChI |
InChI=1S/C18H13N5/c1-3-7-14(8-4-1)16-13-20-22-23(16)17-11-12-19-18(21-17)15-9-5-2-6-10-15/h1-13H |
InChI Key |
VEYJTALLKSXTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=NC(=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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